molecular formula C5H5BrN2O B096085 3-Bromo-6-methoxypyridazine CAS No. 17321-29-8

3-Bromo-6-methoxypyridazine

Cat. No.: B096085
CAS No.: 17321-29-8
M. Wt: 189.01 g/mol
InChI Key: SWXXQESBTCWUIK-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxypyridazine is an organic compound with the molecular formula C₅H₅BrN₂O It is a derivative of pyridazine, characterized by the presence of a bromine atom at the third position and a methoxy group at the sixth position on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-6-methoxypyridazine can be synthesized through several methods. One common approach involves the reaction of 3,6-dibromopyridazine with methanol in the presence of a base. The reaction typically proceeds under reflux conditions, where the methoxy group is introduced at the sixth position, replacing one of the bromine atoms.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyridazine N-oxides. Reduction reactions can also be performed to modify the functional groups on the pyridazine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be obtained.

    Oxidation Products: Pyridazine N-oxides are the primary products of oxidation reactions.

    Reduction Products: Reduced derivatives of this compound with modified functional groups.

Scientific Research Applications

3-Bromo-6-methoxypyridazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxypyridazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

    3-Chloro-6-methoxypyridazine: Similar in structure but with a chlorine atom instead of bromine.

    3-Amino-6-methoxypyridazine: Contains an amino group at the third position.

    3,6-Dichloro-4-methoxypyridazine: Features two chlorine atoms and a methoxy group.

Uniqueness: 3-Bromo-6-methoxypyridazine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that chlorine or amino groups may not. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

3-bromo-6-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXXQESBTCWUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291127
Record name 3-bromo-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-29-8
Record name 17321-29-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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